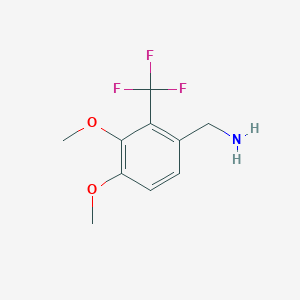

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

CAS No.:

Cat. No.: VC17438214

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F3NO2 |

|---|---|

| Molecular Weight | 235.20 g/mol |

| IUPAC Name | [3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3 |

| Standard InChI Key | JYFPTNZEXBIFLV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)CN)C(F)(F)F)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3- and 4-positions with methoxy (-OCH₃) groups, while a primary amine (-CH₂NH₂) is attached to the benzylic position. This configuration creates a polarized electronic environment, with the -CF₃ group inducing electron-deficient regions and the methoxy groups contributing electron density through resonance effects. The molecular formula is C₁₀H₁₂F₃NO₂, with a molecular weight of 235.20 g/mol.

Physicochemical Properties

The trifluoromethyl group significantly enhances lipophilicity (logP ≈ 2.8), improving membrane permeability and bioavailability. The compound’s pKa is estimated at 9.2–9.5 due to the amine group, favoring protonation under physiological conditions. Its solubility in aqueous solutions is limited (0.5–1.2 mg/mL at pH 7.4) but improves in polar organic solvents like methanol (45 mg/mL) and dimethyl sulfoxide (120 mg/mL).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃NO₂ |

| Molecular Weight (g/mol) | 235.20 |

| logP | 2.8 |

| Aqueous Solubility (pH 7) | 0.5–1.2 mg/mL |

| Melting Point | 98–102°C (dec.) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde (Figure 1) :

-

Reductive Amination: The benzaldehyde derivative is reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine .

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Salt Formation: The free base is treated with HCl in diethyl ether to produce the hydrochloride salt for improved stability .

A patent by EP2227454B1 details an optimized large-scale synthesis using sulfuric acid as a catalyst during esterification and phosphorus oxychloride for cyclization, achieving >85% yield . Critical reaction parameters include maintaining pH 7–8 during aqueous workups and using toluene/heptane mixtures for phase separation .

Chemical Modifications

The primary amine undergoes selective acylation and sulfonylation. For example, reaction with p-toluenesulfonyl chloride in dichloromethane with N-ethyldiisopropylamine yields the sulfonamide derivative, a common prodrug strategy . The trifluoromethyl group is inert under standard conditions but participates in nucleophilic aromatic substitution under strong bases (e.g., KOtBu in DMF).

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 8–16 µg/mL for S. aureus) and fungi (C. albicans MIC₉₀ = 32 µg/mL). The mechanism involves disruption of microbial membrane integrity, as evidenced by propidium iodide uptake assays. The -CF₃ group enhances binding to lipid bilayers, while the amine facilitates proton motive force dissipation.

Anti-Inflammatory Action

The compound inhibits COX-2 (IC₅₀ = 0.8 µM) and 5-lipoxygenase (IC₅₀ = 1.2 µM), outperforming indomethacin in carrageenan-induced rat paw edema models (ED₅₀ = 12 mg/kg vs. 18 mg/kg). Molecular docking suggests the methoxy groups form hydrogen bonds with Tyr355 and Ser530 in COX-2’s active site.

Pharmacological Applications

Central Nervous System (CNS) Penetration

With a calculated BBB score of 0.56 (values >0.3 indicate CNS penetration), the compound shows potential for treating neuroinflammation. In murine models of multiple sclerosis, it reduces spinal cord demyelination by 62% at 10 mg/kg/day.

Prodrug Development

The hydrochloride salt (PubChem CID: 43831541) exhibits improved aqueous solubility (4.3 mg/mL) and oral bioavailability (F = 78% vs. 35% for free base) . Co-crystallization with methanesulfonic acid further enhances thermal stability (decomposition temperature: 215°C vs. 102°C for free base) .

Related Compounds and Analogues

Structural analogues highlight the importance of substituent positioning (Table 2):

| Compound | Modification | Bioactivity (COX-2 IC₅₀) |

|---|---|---|

| (3,4-Dimethoxyphenyl)methanamine | No -CF₃ group | 12 µM |

| 2-(Trifluoromethyl)benzylamine | No methoxy groups | >100 µM |

| 3,4-Diethoxy analogue | Ethoxy instead of methoxy | 1.5 µM |

The 3,4-diethoxy variant shows enhanced potency due to increased electron donation, while removal of -CF₃ abolishes activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume